methyl 4-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzoate
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Overview
Description
METHYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cyclopenta[d]pyrimidine ring fused with a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[d]pyrimidine ring, followed by the introduction of the benzoate group through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETYL}AMINO)BENZOATE
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
METHYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE is unique due to its specific structural features and the potential for diverse chemical modifications. Its cyclopenta[d]pyrimidine ring system provides a versatile platform for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
methyl 4-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C16H17N3O2/c1-10-17-14-5-3-4-13(14)15(18-10)19-12-8-6-11(7-9-12)16(20)21-2/h6-9H,3-5H2,1-2H3,(H,17,18,19) |
InChI Key |
NZSOQIVIHJJWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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